Cas no 1578-75-2 (Propanedioic acid, 2-ethyl-2-fluoro-, 1,3-diethyl ester)

1578-75-2 structure
اسم المنتج:Propanedioic acid, 2-ethyl-2-fluoro-, 1,3-diethyl ester
كاس عدد:1578-75-2
وسط:C9H15FO4
ميغاواط:206.211406946182
CID:2926753
Propanedioic acid, 2-ethyl-2-fluoro-, 1,3-diethyl ester الخواص الكيميائية والفيزيائية
الاسم و المعرف
-
- Propanedioic acid, 2-ethyl-2-fluoro-, 1,3-diethyl ester
-
- نواة داخلي: 1S/C9H15FO4/c1-4-9(10,7(11)13-5-2)8(12)14-6-3/h4-6H2,1-3H3
- مفتاح Inchi: AGKXLOQGNAMZSQ-UHFFFAOYSA-N
- ابتسامات: C(OCC)(=O)C(CC)(F)C(OCC)=O
Propanedioic acid, 2-ethyl-2-fluoro-, 1,3-diethyl ester الأسعارأكثر . >>
مشروع | No. | اسم المنتج | Cas No. | نقاء | مواصفة | الأسعار | وقت التحديث | استفسار |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7435644-0.1g |
1,3-diethyl 2-ethyl-2-fluoropropanedioate |
1578-75-2 | 95% | 0.1g |
$366.0 | 2024-05-23 | |
Enamine | EN300-7435644-0.25g |
1,3-diethyl 2-ethyl-2-fluoropropanedioate |
1578-75-2 | 95% | 0.25g |
$524.0 | 2024-05-23 | |
Enamine | EN300-7435644-0.5g |
1,3-diethyl 2-ethyl-2-fluoropropanedioate |
1578-75-2 | 95% | 0.5g |
$824.0 | 2024-05-23 | |
Enamine | EN300-7435644-0.05g |
1,3-diethyl 2-ethyl-2-fluoropropanedioate |
1578-75-2 | 95% | 0.05g |
$245.0 | 2024-05-23 | |
Enamine | EN300-7435644-2.5g |
1,3-diethyl 2-ethyl-2-fluoropropanedioate |
1578-75-2 | 95% | 2.5g |
$2071.0 | 2024-05-23 | |
Enamine | EN300-7435644-10.0g |
1,3-diethyl 2-ethyl-2-fluoropropanedioate |
1578-75-2 | 95% | 10.0g |
$4545.0 | 2024-05-23 | |
Aaron | AR0286NF-250mg |
1,3-diethyl 2-ethyl-2-fluoropropanedioate |
1578-75-2 | 95% | 250mg |
$746.00 | 2025-02-15 | |
Aaron | AR0286NF-1g |
1,3-diethyl 2-ethyl-2-fluoropropanedioate |
1578-75-2 | 95% | 1g |
$1479.00 | 2025-02-15 | |
Aaron | AR0286NF-100mg |
1,3-diethyl 2-ethyl-2-fluoropropanedioate |
1578-75-2 | 95% | 100mg |
$529.00 | 2025-02-15 | |
Aaron | AR0286NF-50mg |
1,3-diethyl 2-ethyl-2-fluoropropanedioate |
1578-75-2 | 95% | 50mg |
$362.00 | 2025-02-15 |
Propanedioic acid, 2-ethyl-2-fluoro-, 1,3-diethyl ester الوثائق ذات الصلة
-
P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
1578-75-2 (Propanedioic acid, 2-ethyl-2-fluoro-, 1,3-diethyl ester) منتجات ذات صلة
- 433330-06-4(2-(2-methoxyphenoxy)methyl-1-(4-methylphenyl)methyl-1H-1,3-benzodiazole)
- 1531536-27-2(4-Methylphthalazine-1-carboxylic Acid)
- 2418712-26-0(Methyl 3-{[2-(tert-butoxy)-2-oxoethoxy]methyl}-5-[(fluorosulfonyl)oxy]-2,4,6-trimethylbenzoate)
- 1260676-11-6(tert-Butyl 6,7-dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carboxylate)
- 2339-78-8(1,2-Dichloro-4-fluoro-5-nitrobenzene)
- 2171209-42-8(1-(3R)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)hexanamidocyclobutane-1-carboxylic acid)
- 63594-60-5(Epoprostenol E-isomer Sodium Salt)
- 1361532-26-4(Dimethyl-[3-(2,3,6-trichlorocyclohexa-2,4-dienyl)-2-trifluoromethyl-phenyl]-amine)
- 2006277-89-8(Ethyl3-[Hydroxy(3-pyridyl)methyl]isoxazole-4-carboxylate)
- 953259-92-2(N-(1-cyclopentylpiperidin-4-yl)methyl-4-fluoro-2-methylbenzene-1-sulfonamide)
الموردين الموصى بهم
atkchemica
عضو ذهبي
مورد الصين
مُحْضِر

Nantong Boya Environmental Protection Technology Co., Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة

Jincang Pharmaceutical (Shanghai) Co., LTD.
عضو ذهبي
مورد الصين
مُحْضِر

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
مورد الصين
كميّة كبيرة

Wuhan brilliant Technology Co.,Ltd
عضو ذهبي
مورد الصين
كميّة كبيرة
